molecular formula C10H11BrFN3S B2662021 N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea CAS No. 477852-62-3

N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea

Cat. No. B2662021
CAS RN: 477852-62-3
M. Wt: 304.18
InChI Key: UXEJJPIVAWIWLF-AWNIVKPZSA-N
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Description

N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea, also known as BFTU, is a chemical compound that has been widely used in scientific research. BFTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Carbonylation of Doubly Lithiated N′-Aryl-N,N-Dimethylureas

  • This study discusses the lithiation of N′-(2-bromoaryl)-N,N-dimethylureas, leading to the synthesis of isatins, important compounds in organic chemistry. This process demonstrates the utility of similar chemical structures in complex organic synthesis (Smith, El‐Hiti, & Hawes, 2003).

Synthesis of New Thiophene Derivatives

  • Research on synthesizing new thiophene derivatives shows their effectiveness as photostabilizers for poly(vinyl chloride). This indicates the potential of structurally related compounds in materials science and industrial applications (Balakit et al., 2015).

Nuclear Magnetic Resonance Studies

  • A study involving bicyclic thiophene derivatives, including compounds with fluorophenyl groups, highlights the significance of such structures in advanced NMR spectroscopy. This application is crucial in understanding molecular structures and interactions (Hirohashi, Inaba, & Yamamoto, 1975).

Crystal Structure Analysis

  • The crystal structure analysis of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone shows the importance of similar compounds in crystallography, providing insights into molecular configurations and interactions, essential in pharmaceutical and material sciences (Nagaraju et al., 2018).

Synthesis of Antimicrobial Compounds

  • Research on synthesizing 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives with sulfonamide moieties indicates the potential of similar structures in developing new antimicrobial agents, highlighting their role in medicinal chemistry (Ghorab et al., 2017).

properties

IUPAC Name

(3E)-1-(4-bromo-2-fluorophenyl)-3-(dimethylaminomethylidene)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN3S/c1-15(2)6-13-10(16)14-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,14,16)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEJJPIVAWIWLF-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)NC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=S)NC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea

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